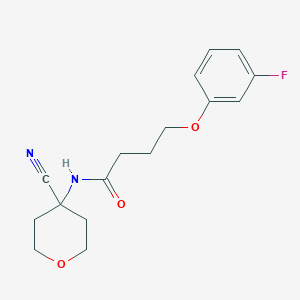
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for scientific research purposes. CB-13 is a member of the oxanamide family, which is a class of compounds that has been found to have potential therapeutic applications. In
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been developed for scientific research purposes and has been found to have potential therapeutic applications. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been found to have anti-inflammatory and immunomodulatory effects. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor has been found to have analgesic and psychoactive effects.
Effets Biochimiques Et Physiologiques
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of a variety of inflammatory and autoimmune disorders. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have analgesic effects, which may be useful in the treatment of pain. Additionally, N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been found to have anti-cancer effects, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf-life. However, there are also some limitations to the use of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide in lab experiments. It is a relatively new compound, and there is still much that is unknown about its properties and effects. Additionally, it is a potent compound and must be handled with care.
Orientations Futures
There are a number of future directions for research on N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide. One area of research is the development of more selective CB2 agonists, which may have fewer side effects than N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide. Another area of research is the development of CB1 antagonists, which may be useful in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the properties and effects of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide, including its potential therapeutic applications and limitations.
Méthodes De Synthèse
The synthesis of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide involves the reaction of 4-cyanooxan-4-yl chloride with 4-(3-fluorophenoxy)butan-1-amine in the presence of a base, such as triethylamine. The reaction takes place under anhydrous conditions and is typically carried out in a solvent, such as dichloromethane. After the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c17-13-3-1-4-14(11-13)22-8-2-5-15(20)19-16(12-18)6-9-21-10-7-16/h1,3-4,11H,2,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDAOAFNQDXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCOC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

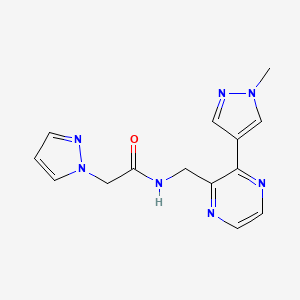
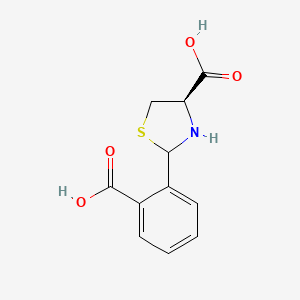
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
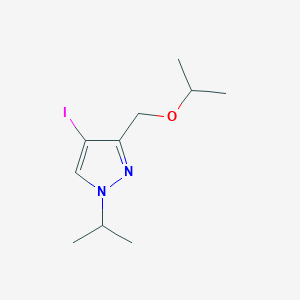
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
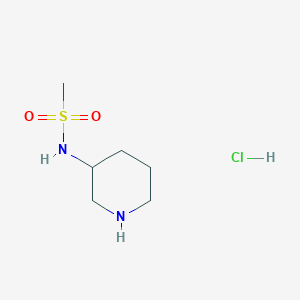
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
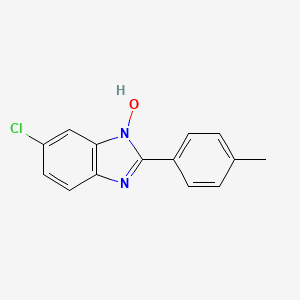
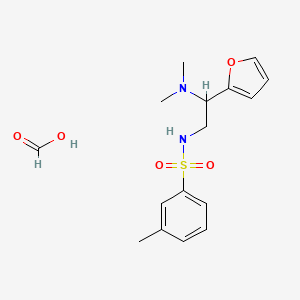
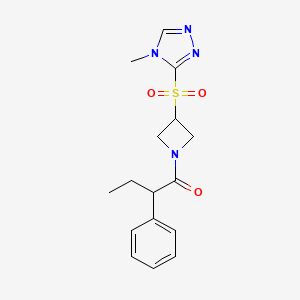
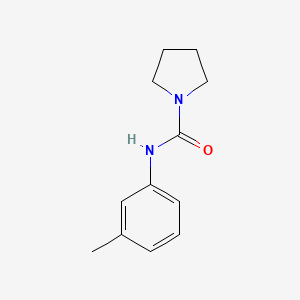
![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2947339.png)